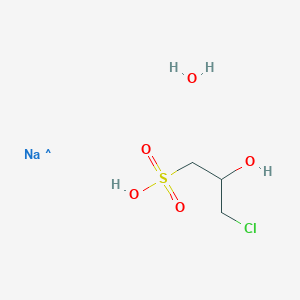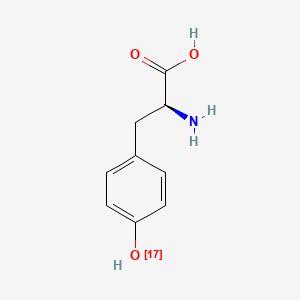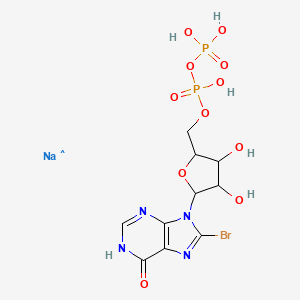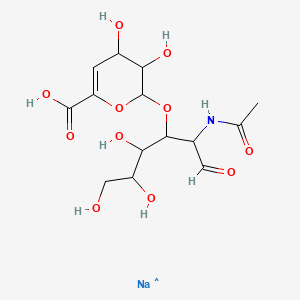
3-Chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium is an organic compound with the molecular formula C3H8ClNaO4S. It is a white to almost white crystalline powder that is highly soluble in water and exhibits acidic properties in aqueous solutions . This compound is known for its unique combination of a hydroxyl group, a sulfonic acid group, and a chlorine atom, making it a versatile reagent in various chemical processes .
Vorbereitungsmethoden
The preparation of 3-Chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium typically involves the following steps :
Hydrogenation: The starting material, acrylonitrile, undergoes hydrogenation to form 3-chloro-2-hydroxypropane.
Sulfonation: The resulting compound is then subjected to sulfonation to introduce the sulfonic acid group.
Chlorination: Finally, the compound is chlorinated to yield this compound.
Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-Chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium undergoes various chemical reactions, including :
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and products.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents . The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium has a wide range of scientific research applications :
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonic acid groups into molecules, which can enhance their solubility and reactivity.
Biology: The compound is employed in the preparation of negatively charged probe particles to study the nanoporosity of cellulosic fibers and their interactions with cationic polyelectrolytes.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is used in the production of surface-derivatized microcrystalline cellulose particles with strong positive or negative zeta potential, which have applications in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium involves its ability to undergo substitution reactions, forming stable complexes with other molecules . The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to interact with various molecular targets and pathways. The hydroxyl group and chlorine atom also contribute to its reactivity, enabling it to participate in a wide range of chemical reactions .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-2-hydroxypropane-1-sulfonic acid hydrate sodium can be compared with other similar compounds, such as :
Sodium 3-chloro-2-hydroxypropanesulfonate: This compound has a similar structure but lacks the hydrate form, which can affect its solubility and reactivity.
Sodium 2-hydroxy-3-chloropropanesulfonate: This compound has the hydroxyl and chlorine groups in different positions, leading to different reactivity and applications.
Sodium epichlorohydrin sulfonate: This compound has a similar sulfonic acid group but a different overall structure, resulting in distinct chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups and its hydrate form, which enhance its solubility and reactivity in various applications .
Eigenschaften
Molekularformel |
C3H9ClNaO5S |
|---|---|
Molekulargewicht |
215.61 g/mol |
InChI |
InChI=1S/C3H7ClO4S.Na.H2O/c4-1-3(5)2-9(6,7)8;;/h3,5H,1-2H2,(H,6,7,8);;1H2 |
InChI-Schlüssel |
PTEYFRZCQNROSN-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CCl)O)S(=O)(=O)O.O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![10,13-dimethyl-17-[(E)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062622.png)






![Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)-](/img/structure/B12062673.png)
